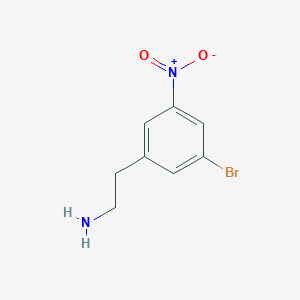
2-(3-Bromo-5-nitrophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-5-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-nitrophenyl)ethan-1-amine typically involves a multi-step process:
Bromination: The starting material, 3-nitrobenzene, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-5-nitrobenzene.
Nucleophilic Substitution: The brominated product is then subjected to nucleophilic substitution with ethylamine under basic conditions to form 2-(3-bromo-5-nitrophenyl)ethan-1-amine.
Industrial Production Methods
Industrial production of 2-(3-bromo-5-nitrophenyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and heat transfer.
Catalyst Optimization: Employing optimized catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 2-(3-bromo-5-aminophenyl)ethan-1-amine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Oxidation: 2-(3-bromo-5-nitrosophenyl)ethan-1-amine or 2-(3-bromo-5-nitrophenyl)ethan-1-amine.
Scientific Research Applications
2-(3-bromo-5-nitrophenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-5-nitrophenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-(3-bromo-5-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of an amine.
2-(3-bromo-5-nitrophenyl)ethan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
2-(3-bromo-5-nitrophenyl)ethan-1-amine is unique due to its combination of a bromine atom, nitro group, and ethanamine side chain, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(3-bromo-5-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1-2,10H2 |
InChI Key |
BASJBMXZJATUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















